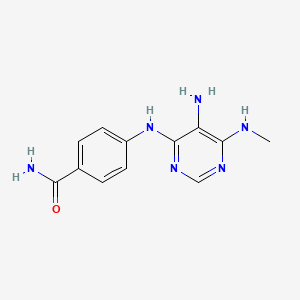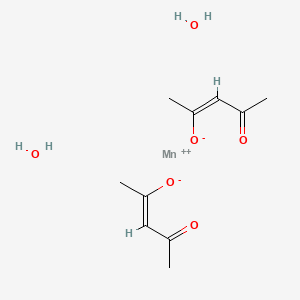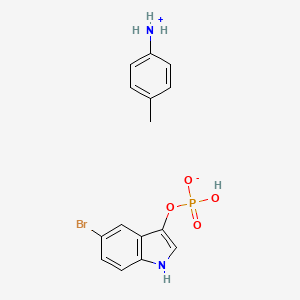
5-Bromo-3-indoxyl phosphate, p-toluidine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-indoxyl phosphate, p-toluidine salt: is a chemiluminescent substrate widely used in diagnostic applications. It is known for its ability to react with hydrogen peroxide and is often utilized in bioluminescence assays . The compound is a ligand that can be used in various biochemical and environmental testing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-3-indoxyl phosphate, p-toluidine salt typically involves the synthesis of indoxyl phosphate derivatives followed by bromination. The reaction conditions often require the use of dimethylformamide (DMF) as a solvent, where the compound is soluble up to 20 mg/mL .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in powder form and requires careful handling due to its hazardous nature .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Bromination and other substitution reactions can be performed on the indoxyl phosphate core to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used for oxidation reactions involving this compound.
Substitution: Bromine and other halogenating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various chemiluminescent derivatives that are useful in diagnostic assays .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-indoxyl phosphate, p-toluidine salt is used as a substrate in various assays to detect the presence of specific enzymes .
Biology: In biological research, it is used in in situ hybridization and immunohistochemistry to visualize enzyme activity .
Medicine: In medical diagnostics, the compound is used in assays to detect alkaline phosphatase activity, which is crucial for diagnosing certain diseases .
Industry: In industrial applications, it is used in environmental testing to detect the presence of specific pollutants .
Mechanism of Action
The compound exerts its effects by acting as a substrate for alkaline phosphatase. When the enzyme acts on the compound, it produces an insoluble product that can be easily visualized . This reaction is often used in various diagnostic assays to detect the presence of the enzyme .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt: This compound is similar in structure and function but includes an additional chlorine atom.
Nitro Blue Tetrazolium (NBT): Often used in combination with 5-Bromo-3-indoxyl phosphate, p-toluidine salt for enhanced visualization in assays.
Uniqueness: this compound is unique due to its high sensitivity and specificity in detecting enzyme activity, making it a valuable tool in both research and diagnostic applications .
Properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYSMVJOACNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
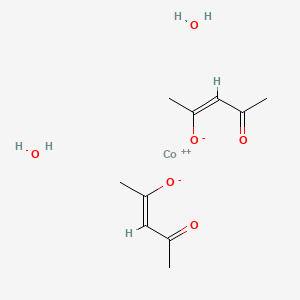
![2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine](/img/structure/B8002780.png)
![6-chloro-N-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8002783.png)
![5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8002804.png)
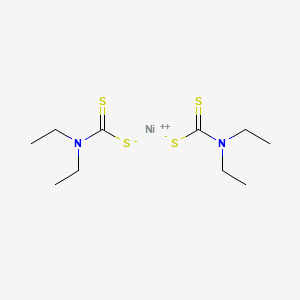
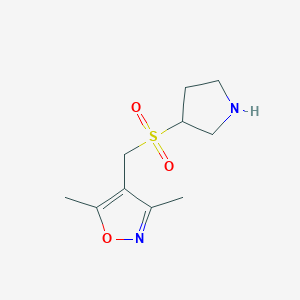
![trimagnesium;[(2S)-2-hydroxy-2-[(2R)-4-hydroxy-3-oxido-5-oxo-2H-furan-2-yl]ethyl] phosphate;hydrate](/img/structure/B8002817.png)
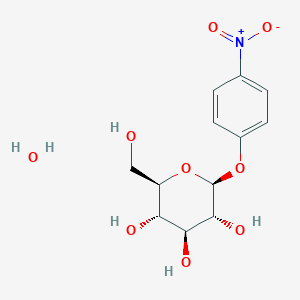
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B8002831.png)
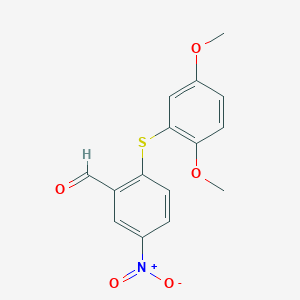
![6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8002842.png)
![tert-butyl 3-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)phenylcarbamate](/img/structure/B8002853.png)
